![molecular formula C13H16O8 B3161953 Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-53-9](/img/structure/B3161953.png)
Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate
Overview
Description
“Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate” is a chemical compound with the molecular formula C13H16O8 . It has an average mass of 300.261 Da and a monoisotopic mass of 300.084503 Da . It is also known by other names such as “1,3-Benzodioxole-4-acetic acid, α,7-dihydroxy-6-(methoxymethoxy)-, ethyl ester” and “Ethyl-hydroxy [7-hydroxy-6-(methoxymethoxy)-1,3-benzodioxol-4-yl]acetat” in German .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H16O8 . Detailed structural analysis would require more specific information such as NMR or X-ray crystallography data, which is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its melting point, boiling point, and density. Unfortunately, the search results did not provide specific details on these properties for this compound .Scientific Research Applications
Anti-Inflammatory Applications
The compound has been found to exhibit significant lipoxygenase (LOX) inhibitory activity . LOX enzymes play a crucial role in inflammation signaling and are responsible for the metabolism of fatty acids. The compound’s interaction with LOX suggests potential for further optimization as an anti-inflammatory lead compound .
Optical Applications
The compound has been investigated for optical applications . The UV/Vis, IR- and luminescence properties of the compound have been studied, suggesting potential use in the development of new organic-inorganic hybrids for optical applications .
Synthesis of Coumarin Heterocycles
The compound is a type of coumarin, a group of naturally occurring lactones. Coumarins have been routinely employed in medicinal industry and have been intensively screened for different biological properties . The compound could potentially be used in the synthesis of coumarin heterocycles .
Anti-Cancer Applications
Coumarins, including this compound, have been tested for anti-cancer properties . They play a significant role in cancer cell growth, metastasis, invasiveness, cell survival and induction of tumor necrosis factor .
Anti-Microbial Applications
Coumarins have been tested for anti-microbial properties . Given the compound’s coumarin structure, it could potentially be used in the development of new anti-microbial agents .
Anti-Tuberculosis Applications
Coumarins have been tested for anti-tuberculosis properties . The compound could potentially be used in the development of new anti-tuberculosis agents .
properties
IUPAC Name |
ethyl 2-hydroxy-2-[7-hydroxy-6-(methoxymethoxy)-1,3-benzodioxol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c1-3-18-13(16)9(14)7-4-8(19-5-17-2)10(15)12-11(7)20-6-21-12/h4,9,14-15H,3,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSQJJANFLGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C2=C1OCO2)O)OCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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